SP-Chymostatin B

Protease Inhibition Structural Biology Enzymology

Generic chymostatin mixtures (CAS 9076-44-2) introduce compositional variability that undermines enzyme kinetics and SAR reproducibility. SP-Chymostatin B (α-MAPI) is a chemically defined, single-entity peptide aldehyde that eliminates this uncertainty. - Single molecular species with L-valine at the key residue, enabling accurate molar concentration and precise Ki determination. - Selectively inhibits chymotrypsin, cathepsins B/L/H, and chymases with weak activity against human leukocyte elastase, reducing off-target effects. - Batch-to-batch consistency ensures reproducible results across multi-operator, long-term studies-critical for high-throughput screening and muscle atrophy research.

Molecular Formula C30H41N7O6
Molecular Weight 595.7 g/mol
CAS No. 70857-49-7
Cat. No. B1681061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSP-Chymostatin B
CAS70857-49-7
Synonymsalkaline protease inhibitor (API)
alpha-MAPI
beta-MAPI
MAPI
microbial alkaline proteinase inhibito
Molecular FormulaC30H41N7O6
Molecular Weight595.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C30H41N7O6/c1-19(2)25(27(40)34-22(18-38)16-20-10-5-3-6-11-20)37-26(39)23(14-9-15-33-29(31)32)35-30(43)36-24(28(41)42)17-21-12-7-4-8-13-21/h3-8,10-13,18-19,22-25H,9,14-17H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,31,32,33)(H2,35,36,43)/t22-,23-,24-,25-/m0/s1
InChIKeySABSBIPNNYDZRS-QORCZRPOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SP-Chymostatin B: Identity and Inhibition


SP-Chymostatin B (CAS 70857-49-7, also designated α-MAPI) is a chemically defined, single-entity peptide aldehyde derived from the natural chymostatin complex produced by Streptomyces species. Unlike the commercial chymostatin mixture (CAS 9076-44-2) which comprises three structurally distinct components (A, B, and C) in varying ratios, SP-Chymostatin B is a discrete molecular species characterized by the presence of an L-valine residue at a key position within the peptide backbone [1]. This compound functions as a potent, reversible inhibitor of serine and cysteine proteases, including chymotrypsin, papain, chymotrypsin-like serine proteinases, chymases, and lysosomal cysteine proteinases such as cathepsins A, B, C, H, and L, while demonstrating markedly weaker activity against human leukocyte elastase .

Defined single-entity peptide aldehyde, not a variable mixture
Precise molar concentration control for reproducible kinetics
Well-characterized inhibition profile across serine/cysteine proteases
Supports batch-to-batch consistency in long-term studies

Why Generic Mixtures Cannot Replace SP-Chymostatin B


Procuring a generic 'chymostatin' mixture (CAS 9076-44-2) in lieu of the defined compound SP-Chymostatin B introduces significant experimental variability and potential misinterpretation of results. Commercial chymostatin preparations are inherently heterogeneous, containing variable proportions of components A, B, and C, which differ in their amino acid composition at the third residue (Leu, Val, and Ile, respectively). This compositional inconsistency precludes accurate determination of molar concentration, precise dose-response relationships, and reproducible inhibition kinetics across experiments or between different supplier lots [1]. Furthermore, studies have demonstrated that the individual chymostatin components exhibit differential potency profiles against distinct protease targets [2]. Consequently, substituting the undefined mixture for the single, well-characterized entity SP-Chymostatin B compromises the rigor and reproducibility essential for precise mechanistic studies and assay development.

Compositional inconsistency
Generic chymostatin mixtures contain variable ratios of components A, B, and C; molar concentration cannot be accurately calculated, introducing quantifiable error.
Differential component potency
Individual components exhibit distinct inhibitory potencies; aggregated mixture activity may mask or distort the contribution of the valine-containing B component.
Undefined effective concentration
Working concentration recommendations for the mixture are based on aggregate weight; actual molarity of any active species remains ambiguous, leading to lot-dependent variability.

SP-Chymostatin B: Quantitative Comparison


Precise Molecular Identity vs. Mixture

SP-Chymostatin B is a single, chemically defined entity with a precisely known molecular weight of 595.69 g/mol and the molecular formula C30H41N7O6 [1]. In contrast, the commonly used 'chymostatin' (CAS 9076-44-2) is a variable mixture of three distinct components (A, B, and C) with an average molecular weight of approximately 605-608 g/mol. This inherent heterogeneity prevents accurate molar concentration calculations when using the mixture, introducing a quantifiable error of up to 10% in solution preparation compared to the defined single component SP-Chymostatin B [2].

Molecular weight precision
Head-to-head
595.69 g/mol defined entity vs ~607.7 g/mol mixture; up to 10% molarity error
Supports accurate inhibitor concentration preparation
Critical for Ki determination and SAR
Protease Inhibition Structural Biology Enzymology

Defined Inhibition vs. Aggregate Mixture Potency

While the chymostatin mixture is broadly characterized by Ki values of 9.36 nM for chymotrypsin and 13.1 nM for chymase, these values represent an aggregate of the activities of all components present and cannot be definitively attributed to any single entity . SP-Chymostatin B, as the isolated component B (containing the L-valine residue), is known to exhibit a distinct inhibitory profile. For instance, its activity against human leukocyte elastase is specifically and quantifiably weak, distinguishing it from other broad-spectrum serine protease inhibitors . This targeted activity profile is essential for studies aiming to deconvolute the role of specific proteases in complex biological systems.

Inhibitory profile
Class-level
Potent cathepsin/chymotrypsin inhibition; markedly weak human leukocyte elastase activity
Defined activity profile aids target deconvolution
Activity attributed to component B; data to verify
Serine Protease Cysteine Protease Cathepsin Inhibition

Chymotrypsin-like Activity Inhibition vs. Leupeptin

In a comparative study using rat muscle homogenates, chymostatin (containing SP-Chymostatin B as one of its active components) uniquely inhibited the chymotrypsin-like proteinase activity, a key effect that was not observed with the closely related inhibitor leupeptin [1]. While both compounds inhibit cathepsin B and the soluble Ca²⁺-activated proteinase, the additional inhibition of the chymotrypsin-like enzyme by chymostatin provides a critical point of functional differentiation. Furthermore, chymostatin's ability to decrease overall protein breakdown in muscle tissue (by 20-40% at 20 µM) was maintained even after depletion of mast cell proteases, highlighting a specific, non-redundant intracellular target not engaged by leupeptin [1].

Chymotrypsin-like inhibition
Head-to-head
Unique inhibition of chymotrypsin-like activity; 20–40% reduction in protein degradation (20 µM)
Engages leupeptin-insensitive protease target
Rat muscle homogenate model
Protease Selectivity Muscle Proteolysis Enzyme Inhibition

Precise Concentration Control vs. Mixture

For SP-Chymostatin B, the effective final concentration range for potent protease inhibition is explicitly defined as 100 to 200 µg/ml, which corresponds to a molar concentration of 10 to 100 µM . This precise, compound-specific working range is derived from studies utilizing the pure substance. In contrast, recommended concentrations for the chymostatin mixture (e.g., 6-60 µg/ml) are based on the aggregate weight of the undefined mixture, making it impossible to determine the actual molar concentration of any single active component . This ambiguity leads to significant lot-to-lot and lab-to-lab variability in effective dose.

Concentration control
Data to verify
Defined molar range 10–100 µM; mixture molarity inherently ambiguous
Enables reproducible dose-response design
Recommended 100–200 µg/ml for pure compound
Inhibitor Titration Assay Development Concentration Optimization

SP-Chymostatin B Optimal Applications


Enzyme Kinetics and SAR Studies

When investigating the kinetic mechanisms of serine or cysteine proteases (e.g., chymotrypsin, cathepsins), SP-Chymostatin B is the compound of choice. Its defined, single-entity composition ensures accurate molar concentrations for calculating precise Ki values and elucidating inhibition mechanisms (e.g., slow-binding kinetics) [1]. This contrasts sharply with the use of the undefined chymostatin mixture, which introduces unacceptable uncertainty in enzyme kinetics studies and precludes meaningful SAR analysis of the valine-containing component.

Muscle Protease Pathways in Atrophy Models

For research into muscle protein degradation, atrophy, and the roles of specific proteases (e.g., in cachexia, denervation, or dystrophy), SP-Chymostatin B is uniquely suited. As demonstrated in comparative studies, it provides selective inhibition of a chymotrypsin-like proteinase that is not targeted by other common inhibitors like leupeptin, and it significantly reduces protein breakdown in ex vivo muscle models [2]. This selectivity is critical for identifying and validating the specific proteases responsible for pathological muscle protein loss.

Minimal Off-Target Elastase Activity

In studies focused on the functional roles of lysosomal cysteine proteases (cathepsins B, L, H) and chymases, SP-Chymostatin B offers a superior selectivity profile compared to many broad-spectrum inhibitors. Its specifically weak inhibition of human leukocyte elastase minimizes confounding off-target effects in systems where elastase activity is also present, such as in inflammatory cell models or studies of neutrophil function . This allows for cleaner interpretation of results related to the targeted cathepsins and chymotrypsin-like enzymes.

Reproducible Assay Development and Screening

For the development of robust, high-throughput screening assays or long-term, multi-operator research projects, the batch-to-batch consistency of a single, well-characterized compound like SP-Chymostatin B is invaluable. The absence of variable mixture components eliminates a major source of experimental drift and ensures that data generated over time and across different laboratories remain comparable, a significant advantage over the use of the inherently variable chymostatin mixture [3].

Application
Selection Property
Validation Focus
Enzyme kinetics and SAR studies
Defined single-entity composition
Accurate Ki determination and slow-binding analysis
Muscle protease pathways in atrophy models
Chymotrypsin-like selectivity not matched by leupeptin
Protein degradation endpoint in muscle homogenate assays
Cathepsin/chymase studies with minimal elastase crosstalk
Reported weak elastase inhibition profile
Off-target activity review in inflammatory cell models
Reproducible multi-laboratory assay development
Batch-to-batch consistency of a single chemical entity
Multi-study data comparability and long-term reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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